molecular formula C8H12FN3 B2593200 N-tert-butyl-5-fluoropyrimidin-4-amine CAS No. 2309734-41-4

N-tert-butyl-5-fluoropyrimidin-4-amine

Cat. No.: B2593200
CAS No.: 2309734-41-4
M. Wt: 169.203
InChI Key: LUJCAWAAIVUZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is particularly valuable in drug discovery and development, contributing to advancements in various scientific fields.

Scientific Research Applications

N-tert-butyl-5-fluoropyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-fluoropyrimidin-4-amine typically involves the introduction of a fluorine atom into a pyrimidine ring, followed by the attachment of a tert-butyl group. One common method involves the reaction of 5-fluoropyrimidine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-5-chloropyrimidin-4-amine
  • N-tert-butyl-5-bromopyrimidin-4-amine
  • N-tert-butyl-5-iodopyrimidin-4-amine

Uniqueness

N-tert-butyl-5-fluoropyrimidin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-tert-butyl-5-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3/c1-8(2,3)12-7-6(9)4-10-5-11-7/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJCAWAAIVUZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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